molecular formula C10H9ClO B8614678 Indane-1-carboxylic acid chloride

Indane-1-carboxylic acid chloride

Cat. No.: B8614678
M. Wt: 180.63 g/mol
InChI Key: BODTUSQBETVWIB-UHFFFAOYSA-N
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Description

Indane-1-carboxylic acid chloride (CAS: Not provided in evidence) is a bicyclic aromatic compound derived from indane (a fused benzene and cyclopentane system). Its structure features a carboxylic acid chloride group (-COCl) at the 1-position of the indane scaffold. This functional group confers high reactivity, making it a valuable intermediate in organic synthesis, particularly in acylations and pharmaceutical manufacturing. Key properties include:

  • Molecular formula: C₁₀H₉ClO (hypothetical, based on indane structure).
  • Reactivity: High electrophilicity due to the electron-withdrawing Cl atom.
  • Applications: Used in peptide coupling, polymer chemistry, and drug synthesis.

The above introduction is based on general chemical principles.

Properties

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

2,3-dihydro-1H-indene-1-carbonyl chloride

InChI

InChI=1S/C10H9ClO/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2

InChI Key

BODTUSQBETVWIB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C1C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS: 16381-48-9)

Property This compound 7-Chloro-3-methyl-1H-indole-2-carboxylic acid
Core structure Bicyclic (indane) Heterocyclic (indole)
Functional group Acid chloride (-COCl) Carboxylic acid (-COOH)
Reactivity High (acylating agent) Moderate (acidic proton, prone to decarboxylation)
Applications Acylation reactions, drug intermediates Research and development (non-medicinal)
Hazards Likely corrosive, lachrymator Irritant (requires R&D precautions)

Key Differences :

  • The indole ring’s nitrogen atom enables hydrogen bonding and participation in heterocyclic chemistry, unlike the purely hydrocarbon indane system.

5-Chloroindole-3-Carboxaldehyde (CAS: 827-01-0)

Property This compound 5-Chloroindole-3-Carboxaldehyde
Functional group Acid chloride (-COCl) Aldehyde (-CHO)
Reactivity Electrophilic acylation Nucleophilic addition (e.g., Schiff base formation)
Stability Moisture-sensitive Air-stable but light-sensitive
Safety Likely requires stringent handling Requires eye/skin protection

Key Differences :

  • The aldehyde group in 5-chloroindole-3-carboxaldehyde is less reactive toward nucleophiles compared to the acid chloride’s electrophilic Cl.
  • Indane derivatives lack the indole’s aromatic heterocycle, limiting their use in alkaloid-inspired syntheses.

General Carboxylic Acid Derivatives

The evidence lists carboxamides and bicyclic carboxylates (e.g., 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride, CAS: 119102-95-3) . These compounds differ significantly:

  • Amides : Less reactive than acid chlorides; used in peptide bonds.
  • Bicyclic carboxylates : Often serve as rigid scaffolds in drug design (e.g., tropane analogs).

Research Findings and Data Gaps

  • Synthetic Utility: this compound’s bicyclic structure offers geometric rigidity, advantageous in designing constrained pharmacophores.
  • Safety Profile : Analogous to other acid chlorides, it likely requires precautions against hydrolysis (e.g., HCl release). The evidence highlights rigorous safety protocols for indole derivatives , which could inform handling guidelines.
  • Literature Deficit : The evidence lacks direct studies on this compound. Further research is needed to compare its kinetics, stability, and bioactivity with indole-based analogs.

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